Cadmium lactate

Description

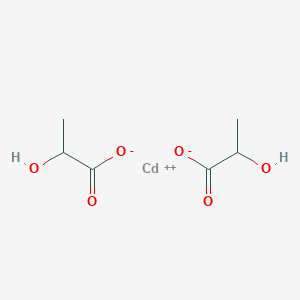

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cadmium(2+);2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Cd/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWKVDXNTCJIOW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10CdO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936287 | |

| Record name | Cadmium bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16039-55-7 | |

| Record name | (T-4)-Bis[2-(hydroxy-κO)propanoato-κO]cadmium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium bis(2-hydroxypropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cadmium Lactate

Solution-Based Synthesis Techniques

The cornerstone of cadmium lactate (B86563) synthesis lies in solution-based methods, which are favored for their procedural simplicity and scalability. These techniques involve the reaction of cadmium-containing precursors with lactic acid or its salts in an aqueous medium, leading to the formation of cadmium lactate, which can then be isolated.

Direct Reaction of Cadmium Carbonate with Lactic Acid

A primary and straightforward method for synthesizing this compound involves the direct acid-base reaction between cadmium carbonate and lactic acid. wikipedia.org This reaction is driven by the formation of carbonic acid, which subsequently decomposes into carbon dioxide and water, shifting the equilibrium towards the product side.

The balanced chemical equation for this reaction is: CdCO₃ + 2CH₃CH(OH)COOH → Cd(CH₃CH(OH)COO)₂ + H₂O + CO₂

In a typical laboratory procedure, a stoichiometric amount of solid cadmium carbonate is gradually added to an aqueous solution of lactic acid with constant stirring. The reaction is often performed at a slightly elevated temperature to enhance the reaction rate and the solubility of the resulting this compound. The evolution of carbon dioxide gas is a clear indicator of the reaction's progress. Once the addition of cadmium carbonate is complete and the effervescence ceases, the solution is filtered to remove any unreacted starting material or solid impurities. The resulting clear solution of this compound is then concentrated and cooled to induce crystallization.

| Parameter | Value/Condition |

| Reactants | Cadmium Carbonate (CdCO₃), Lactic Acid (CH₃CH(OH)COOH) |

| Stoichiometric Ratio | 1 mole CdCO₃ : 2 moles Lactic Acid |

| Solvent | Water |

| Temperature | Typically room temperature to slightly elevated (e.g., 40-60 °C) |

| Observation | Effervescence (CO₂ gas evolution) |

| Product | This compound (Cd(CH₃CH(OH)COO)₂) |

Double Displacement Reactions Involving Lactate Salts and Cadmium Salts

An alternative solution-based approach is the use of a double displacement (or metathesis) reaction. This method involves the reaction of a soluble cadmium salt, such as cadmium sulfate (B86663), with a soluble lactate salt, like calcium lactate. wikipedia.org The reaction's success hinges on the lower solubility of one of the products, which in this case is calcium sulfate, driving the reaction forward through precipitation.

The governing chemical equation is: CdSO₄(aq) + Ca(CH₃CH(OH)COO)₂(aq) → Cd(CH₃CH(OH)COO)₂(aq) + CaSO₄(s)

In this procedure, aqueous solutions of cadmium sulfate and calcium lactate are mixed, typically at an elevated temperature to ensure the initial solubility of the reactants. wikipedia.org Upon mixing, a precipitate of calcium sulfate forms. The reaction mixture is then cooled and filtered to separate the precipitated calcium sulfate. The remaining aqueous solution, now containing the desired this compound, is then subjected to crystallization to isolate the final product.

| Reactant 1 | Reactant 2 | Product in Solution | Precipitated Product |

| Cadmium Sulfate (CdSO₄) | Calcium Lactate (Ca(C₃H₅O₃)₂) | This compound (Cd(C₃H₅O₃)₂) | Calcium Sulfate (CaSO₄) |

Crystallization and Purification Procedures for Research-Grade this compound

To obtain this compound of a purity suitable for research purposes, a meticulous crystallization and purification process is essential. Recrystallization is the most common technique employed. This process leverages the principle that the solubility of most solids increases with temperature.

The crude this compound obtained from the initial synthesis is dissolved in a minimal amount of hot solvent, typically deionized water, to create a saturated solution. Any insoluble impurities can be removed at this stage by hot filtration. The clear, hot solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, leading to the formation of well-defined crystals, while the majority of soluble impurities remain in the mother liquor.

The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and finally dried under vacuum to remove residual solvent. The efficiency of the purification is dependent on factors such as the choice of solvent, the rate of cooling, and the prevention of premature crystallization.

| Step | Procedure | Purpose |

| 1. Dissolution | Dissolve crude this compound in a minimum amount of hot deionized water. | To create a saturated solution and dissolve the desired product. |

| 2. Hot Filtration | Filter the hot solution. | To remove any insoluble impurities. |

| 3. Cooling | Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath. | To induce crystallization of the pure this compound. |

| 4. Crystal Collection | Collect the formed crystals by vacuum filtration. | To separate the purified crystals from the mother liquor. |

| 5. Washing | Wash the crystals with a small amount of cold deionized water. | To remove any remaining impurities from the crystal surfaces. |

| 6. Drying | Dry the crystals under vacuum. | To remove any residual solvent. |

Advanced Synthetic Approaches for Tailored this compound Materials

While conventional solution-based methods are effective for producing bulk this compound, advanced synthetic strategies could potentially be employed to create this compound materials with tailored properties, such as controlled particle size, morphology, and dimensionality. Although not widely reported specifically for this compound, techniques that have been successful for other metal carboxylates could be adapted.

Hypothetical advanced synthetic approaches include:

Sonochemical Synthesis: The use of high-intensity ultrasound can induce acoustic cavitation, creating localized hot spots with high temperatures and pressures. This can lead to the formation of nanomaterials with unique morphologies and potentially enhanced properties. For other cadmium compounds, sonochemical methods have been used to produce nanowires and other nanostructures. nih.govucl.ac.ukmdpi.com

Controlled Precipitation: By carefully controlling parameters such as reactant concentrations, pH, temperature, and the addition of capping agents or surfactants, it may be possible to influence the nucleation and growth of this compound crystals. This could allow for the synthesis of micro or nanostructures with specific sizes and shapes.

Hydrothermal/Solvothermal Synthesis: These methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures. The solvent can be water (hydrothermal) or an organic solvent (solvothermal). These conditions can promote the formation of highly crystalline materials and unique morphologies that are not accessible under ambient conditions. While not specifically documented for this compound, this approach is common for synthesizing other metal-organic compounds.

It is important to note that the application of these advanced methods to the synthesis of this compound is largely speculative and would require significant experimental investigation to develop viable protocols and to characterize the resulting materials.

Coordination Chemistry and Complexation of Cadmium with Lactate Ligands

Elucidation of Ligand Binding Characteristics and Coordination Geometry

The interaction between cadmium(II) ions and lactate (B86563) ligands is a subject of significant interest in coordination chemistry. Lactate, being a versatile ligand, can coordinate with metal ions in several ways. Spectroscopic investigations have shown that in the presence of cadmium(II) ions, lactic acid can act as a monodentate ligand. bas.bg This means that the lactate molecule binds to the cadmium ion through one of its donor atoms, typically an oxygen atom from the carboxylate group. bas.bg

The coordination geometry of cadmium complexes can be quite varied, with coordination numbers ranging from four to eight. researchgate.net In the case of cadmium-lactate complexes, the specific geometry is influenced by factors such as the concentration of the reactants and the pH of the solution. While detailed crystal structures of simple cadmium lactate are not extensively described in the provided results, studies on related cadmium complexes with other ligands show that tetrahedral, trigonal bipyramidal, and octahedral geometries are common for Cd(II). mdpi.comdntb.gov.ua For instance, in some biological systems, cadmium has been observed to adopt a tetrahedral coordination geometry. mdpi.com In other synthesized cadmium complexes, distorted square pyramidal and trigonal bipyramidal geometries have been reported. dntb.gov.uamdpi.com The interaction of cadmium with lactate is part of a broader area of study concerning how this toxic metal interacts with biological molecules, many of which contain carboxylate groups similar to lactate. bas.bgresearchgate.netnih.gov

Determination of Stability Constants and Complex Formation Equilibria

The stability of cadmium-lactate complexes in solution is a crucial aspect of their chemistry, and various methods have been employed to determine their stability constants. These constants provide a quantitative measure of the strength of the interaction between cadmium ions and lactate ligands.

Solvent Extraction Studies of Cadmium-Lactate Complexes

Solvent extraction is a powerful technique used to study the formation of metal complexes in aqueous solutions. niscpr.res.innih.gov This method involves the distribution of a metal ion between an aqueous phase and an immiscible organic phase containing a complexing agent. By studying how the distribution of cadmium changes with varying lactate concentrations, the stoichiometry and stability constants of the formed complexes can be determined.

In a study utilizing potassium dinonylnaphthalene (B12650604) sulphonate as an auxiliary ligand in benzene, the stability constants for cadmium-lactate complexes were calculated. niscpr.res.in The experiments were conducted at a constant ionic strength of 0.5M (potassium nitrate) and a temperature of 30°C. niscpr.res.in The pK value for lactic acid under these conditions was determined to be 3.52 ± 0.02. niscpr.res.in The study revealed the formation of two or more complex species in the aqueous phase. niscpr.res.in

The stability constants (β) for the cadmium-lactate system were determined from the solvent extraction data. The results indicated the formation of successive complexes, and their stability constants were calculated. niscpr.res.in

Table 1: Stability Constants of Cadmium-Lactate Complexes from Solvent Extraction

| Complex | Stability Constant (log β) |

|---|---|

| [Cd(lactate)]+ | 1.85 |

| [Cd(lactate)2] | 2.85 |

| [Cd(lactate)3]- | 3.38 |

Source: M. SUDERSANAN & A. K. SUNDARAM, Solvent Extraction & Ion-exchange Studies on Cadmium & Thallium Complexes with Glycollic & Lactic Acids. niscpr.res.in

Ion-Exchange Investigations of Cadmium-Lactate Complexes

Ion-exchange chromatography is another valuable method for investigating metal-ligand equilibria. niscpr.res.innih.gov This technique relies on the competition between a cation-exchange resin and the ligand for the metal ion. By measuring the distribution of the metal ion between the resin and the solution at different ligand concentrations, the stability constants of the complexes can be determined.

A study using Dowex 50W-X8, a strong acid cation-exchange resin, was conducted to investigate cadmium-lactate complexes. niscpr.res.in The experiments were performed using a batch equilibration method. niscpr.res.in The data obtained from these ion-exchange experiments were used to calculate the stability constants of the cadmium-lactate complexes. niscpr.res.in

The stability constants derived from the ion-exchange method were found to be in good agreement with those obtained from solvent extraction studies, providing a consistent picture of the complex formation equilibria. niscpr.res.in

Table 2: Stability Constants of Cadmium-Lactate Complexes from Ion-Exchange

| Complex | Stability Constant (log β) |

|---|---|

| [Cd(lactate)]+ | 1.88 |

| [Cd(lactate)2] | 2.92 |

| [Cd(lactate)3]- | 3.34 |

Source: M. SUDERSANAN & A. K. SUNDARAM, Solvent Extraction & Ion-exchange Studies on Cadmium & Thallium Complexes with Glycollic & Lactic Acids. bas.bg

Polarographic methods have also been employed to determine the stability constants of this compound complexes. srce.hroalib.comcore.ac.ukias.ac.in

Spectroscopic Characterization of Cadmium-Lactate Coordination Compounds (e.g., in solution and solid state)

Spectroscopic techniques are indispensable for characterizing the structure and bonding in coordination compounds.

In a study investigating the interaction of various divalent metal ions, including cadmium, with lactic acid, Fourier-transform infrared (FTIR) spectroscopy was used. bas.bg The results suggested that lactic acid behaves as a monodentate ligand in its interaction with Cd(II) ions. bas.bg The FTIR spectrum of lactic acid itself shows characteristic bands for the carbonyl group (C=O) at 1730 cm⁻¹, the in-plane C-O-H vibration at 1430 cm⁻¹, the C-O stretch at 1240 cm⁻¹, and the out-of-plane C-O-H vibration at 930 cm⁻¹. bas.bg Upon complexation with cadmium, shifts in these vibrational frequencies would be expected, providing evidence of coordination. The study noted that the spectroscopic behavior of the Cd(II)-lactate system was similar to that of the Mn(II)-lactate system. bas.bg

Analytical Chemistry Approaches for Cadmium and Lactate in Research Contexts

Spectrophotometric Methods for Lactate (B86563) Quantification in Cadmium-Containing Samples

Spectrophotometry offers a widely accessible and cost-effective approach for quantifying lactate. These methods are typically based on enzymatic reactions that produce a colored or fluorescent product, which can then be measured. A common method involves the enzyme lactate dehydrogenase (LDH), which catalyzes the oxidation of lactate to pyruvate (B1213749), coupled with the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The resulting increase in NADH can be measured spectrophotometrically at 340 nm, as NADH has an absorption peak at this wavelength while NAD+ does not. egyankosh.ac.in

The principle of the LDH assay is centered on measuring the enzyme's activity, which is released from cells upon membrane damage. aatbio.com In a typical colorimetric assay, the LDH released into the culture medium catalyzes the conversion of lactate to pyruvate. This reaction is coupled with the reduction of a tetrazolium salt, such as iodonitrotetrazolium chloride (INT), by NADH to a colored formazan product. abcam.com The intensity of the resulting color is directly proportional to the amount of LDH activity and, consequently, to the extent of cell lysis. aatbio.comabcam.com

However, the presence of cadmium in samples can present a challenge for these enzymatic assays. Cadmium is known to inhibit the activity of various enzymes, including LDH. jeb.co.inmdpi.com This inhibition can lead to an underestimation of lactate concentrations if not properly addressed. Therefore, researchers must carefully validate their spectrophotometric methods in the presence of cadmium to ensure accurate quantification. This may involve the use of appropriate controls, matrix-matched calibration standards, or sample pre-treatment steps to remove or sequester cadmium ions before the enzymatic reaction.

Another spectrophotometric approach involves the reaction of lactate with iron(III) chloride to form a colored product that can be measured at 390 nm. researchgate.net This method may offer an alternative when enzymatic assays are compromised by the presence of inhibitors like cadmium. Additionally, optical spectroscopy, including UV/visible, near-infrared (NIR), and mid-infrared (MIR) spectroscopy, combined with multivariate analysis, has been explored for the noninvasive estimation of lactate. nih.gov

Table 1: Comparison of Spectrophotometric Methods for Lactate Quantification

| Method | Principle | Wavelength | Advantages | Potential Issues in Cadmium Samples |

| Lactate Dehydrogenase (LDH) Assay | Enzymatic oxidation of lactate to pyruvate with reduction of NAD+ to NADH. | 340 nm | High specificity, widely used. | Inhibition of LDH by cadmium can lead to inaccurate results. jeb.co.inmdpi.com |

| Colorimetric LDH Assay | LDH-catalyzed reaction coupled with the reduction of a tetrazolium salt to a colored formazan. | ~492 nm | High sensitivity, suitable for cytotoxicity studies. | Cadmium may interfere with the enzymatic reaction. |

| Iron(III) Chloride Method | Reaction of lactate with iron(III) chloride to form a colored complex. | 390 nm | Simple, non-enzymatic. | Potential for interference from other compounds that react with iron(III). |

| Optical Spectroscopy (UV/Vis, NIR, MIR) | Correlation of spectral data with lactate concentration using multivariate analysis. | Various | Non-invasive potential. | Requires complex data analysis and robust calibration models. |

Chromatographic Techniques for Separating and Quantifying Cadmium and Lactate Metabolites

Chromatography provides powerful tools for the separation and quantification of both cadmium and lactate, even in complex biological and environmental matrices. These techniques offer high selectivity and sensitivity, allowing for the resolution of analytes from potentially interfering substances.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic acids, including lactate. researchgate.net A common approach involves reversed-phase HPLC, where lactate is separated on a nonpolar stationary phase with a polar mobile phase. tandfonline.com Detection can be achieved using various methods, including ultraviolet (UV) detection, especially for derivatives of lactate, or electrochemical detection. researchgate.netnih.gov An isocratic HPLC method has been developed for the simultaneous determination of lactate, pyruvate, and ascorbate in biological samples. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS). researchgate.net

A simple reversed-phase HPLC method has been developed for the routine analysis of lactic acid in pharmaceutical preparations. tandfonline.com Another HPLC method utilizes a cation exchange column for the analysis of sodium lactate. ijsr.net The choice of column and mobile phase is critical for achieving optimal separation from other sample components. ijsr.nethelixchrom.com

Gas Chromatography (GC) is another powerful technique for lactate analysis, particularly when coupled with mass spectrometry (GC-MS) for definitive identification and quantification. nih.gov Since lactic acid is not volatile, it typically requires derivatization to a more volatile form before GC analysis. oup.com A common derivatization method is methylation using diazomethane. nih.gov An alternative approach involves the oxidation of lactic acid to acetaldehyde, a volatile compound, using periodic acid. oup.com This method has been improved by incorporating a heat-treated derivatization pre-treatment to ensure reproducible and consistent results. oup.com

GC-MS methods offer high sensitivity and specificity, allowing for the measurement of lactate in various biological samples, including plasma and liver tissue. nih.gov Isotope dilution GC-MS, using a stable isotope-labeled internal standard, can be employed for highly accurate quantification of cadmium in urine after chelation. nih.gov However, the analysis of lactic acid by GC can be challenging due to its high polarity, which can lead to peak tailing and adsorption on the column. chromforum.org

Ion chromatography (IC) is an excellent technique for the separation and determination of ionic species, including organic acids like lactate. thermofisher.com In IC, a sample is passed through an ion-exchange column, which separates ions based on their affinity for the stationary phase. shimadzu.com For the analysis of organic acids, an anion-exchange column is typically used. researchgate.net

Suppressed conductivity detection is the most common detection method for organic acids in IC. thermofisher.com This technique offers high sensitivity by reducing the background conductivity of the eluent, thereby enhancing the signal from the analyte ions. shimadzu.com IC-CD has been successfully applied to the determination of lactate and pyruvate in plasma. researchgate.net The method can be highly selective and can separate a wide range of organic acids from inorganic anions. thermofisher.comlcms.cz For even greater specificity, IC can be coupled with mass spectrometry (IC-MS), which allows for the profiling of low molecular mass organic acids in complex samples like beverages and biomass. chromatographyonline.com

Atomic Absorption Spectrophotometry (AAS) for Trace Cadmium Determination in Biological and Environmental Matrices

Atomic Absorption Spectrophotometry (AAS) is a highly sensitive and specific technique for the determination of trace elements, including cadmium, in a wide variety of samples. azom.com The principle of AAS is based on the absorption of light by free atoms in the gaseous state. azom.com The sample is atomized, typically by a flame or a graphite furnace, and a light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of the element in the sample. azom.com

Flame Atomic Absorption Spectrophotometry (FAAS) is a common and robust method for cadmium determination. azom.com However, for even lower detection limits, Graphite Furnace Atomic Absorption Spectrophotometry (GFAAS) is often preferred. nih.govresearchgate.net GFAAS offers significantly higher sensitivity because the atomizer tube retains the atomized sample in the light path for a longer duration. researchgate.net

AAS methods are widely used for the analysis of cadmium in biological materials such as blood, urine, and tissues, as well as in environmental samples like water and soil. nih.govcdc.govscilit.com Sample preparation is a critical step and often involves acid digestion to break down the sample matrix and bring the cadmium into solution. nih.govcdc.gov The accuracy and precision of AAS methods are well-established, with recoveries typically in the range of 94-109%. nih.gov

Table 2: Atomic Absorption Spectrophotometry Techniques for Cadmium Determination

| Technique | Atomization Method | Relative Sensitivity | Common Applications |

| Flame AAS (FAAS) | Flame (e.g., air-acetylene) | Good | Water, wastewater, food. nih.govnemi.gov |

| Graphite Furnace AAS (GFAAS) | Electrically heated graphite tube | Excellent | Blood, urine, tissues, food. nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tracing Lactate Metabolism in the Presence of Cadmium

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the structure and dynamics of molecules. mdpi.com In the context of metabolomics, NMR can be used to identify and quantify a wide range of metabolites, including lactate, in biological samples such as cell cultures, tissues, and biofluids. mdpi.comnih.gov

One of the key advantages of NMR is its ability to trace metabolic pathways using isotope-labeled substrates, such as ¹³C-glucose. nih.gov By following the incorporation of the ¹³C label into downstream metabolites like lactate, researchers can gain insights into the rates of metabolic fluxes. nih.gov This approach has been used to study glucose metabolism and lactate production in various biological systems, including cancer cells. nih.govnih.gov

The presence of cadmium can significantly alter cellular metabolism, and NMR spectroscopy is a valuable tool for investigating these effects. For example, NMR-based metabolomic studies have been used to identify urinary biomarkers of cadmium-induced nephrotoxicity. nih.gov These studies have revealed changes in the levels of metabolites involved in energy metabolism and glutathione biosynthesis, providing insights into the mechanisms of cadmium toxicity. nih.gov

While NMR offers a wealth of information, it is generally less sensitive than mass spectrometry-based methods. mdpi.com However, the non-destructive nature of NMR allows for the real-time monitoring of metabolic processes in living cells and tissues. nih.gov

Electrochemical and Potentiometric Methods for Lactate Sensing

The determination of lactate concentrations in various biological and environmental samples is crucial for clinical diagnostics, food quality control, and athletic performance monitoring. Electrochemical and potentiometric methods offer sensitive, rapid, and cost-effective approaches for lactate sensing. These techniques are broadly categorized into enzymatic and non-enzymatic sensors, with the former being more prevalent due to their high specificity. researchgate.net

Enzymatic Lactate Biosensors

Enzymatic lactate sensors predominantly utilize lactate oxidase (LOx) or lactate dehydrogenase (LDH) as the biological recognition element. nih.gov In LOx-based sensors, lactate is oxidized to pyruvate, producing hydrogen peroxide (H₂O₂), which is then electrochemically detected. mdpi.com LDH-based sensors, on the other hand, catalyze the oxidation of lactate to pyruvate with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH, and the resulting NADH is subsequently oxidized at the electrode surface. mdpi.com

The performance of these biosensors is significantly influenced by the immobilization matrix for the enzyme and the transducer material. Various materials, including polymers, hydrogels, and nanomaterials, have been employed to enhance the stability and catalytic activity of the immobilized enzyme and to facilitate efficient electron transfer. nih.gov

Non-Enzymatic Lactate Sensors

Non-enzymatic sensors have emerged as an alternative to overcome the inherent instability of enzymes. These sensors typically rely on the direct electrocatalytic oxidation of lactate on the surface of modified electrodes. researchgate.net While offering better stability, they often face challenges in terms of selectivity compared to their enzymatic counterparts. researchgate.net

Potentiometric Lactate Sensors

Potentiometric lactate sensors measure the potential difference between a working electrode and a reference electrode under zero-current conditions. The working electrode is typically functionalized with an ion-selective membrane or a layer of immobilized enzyme that generates a potential change in response to the lactate concentration. nih.gov These sensors are known for their low power consumption and are less susceptible to electrical interferences. nih.gov The use of nanomaterials, such as ZnO nanorods, has been shown to enhance the performance of potentiometric lactate biosensors by providing a suitable microenvironment for enzyme immobilization. nih.gov

Below is a table summarizing the performance of various electrochemical and potentiometric lactate sensors described in the literature.

Advanced Analytical Strategies for Probing Cadmium-Lactate Interactions (e.g., Mass Spectrometry, X-ray Absorption Spectroscopy)

Understanding the interaction between cadmium and lactate is essential for elucidating the mechanisms of cadmium toxicity and its speciation in biological and environmental systems. Advanced analytical techniques such as mass spectrometry and X-ray absorption spectroscopy (XAS) provide powerful tools for characterizing the formation and structure of cadmium-lactate complexes.

Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for identifying and characterizing metal-ligand complexes in solution. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of coordination compounds, as it allows for the transfer of intact complex ions from solution to the gas phase. uvic.ca

In the context of cadmium-lactate interactions, ESI-MS can be used to determine the stoichiometry of the formed complexes by analyzing the mass-to-charge ratio (m/z) of the resulting ions. For instance, the formation of complexes between cadmium(II) and other organic acids, such as malic acid, has been successfully characterized using ESI-MS, revealing the nature of the species formed in aqueous solution. nih.gov Similar approaches can be applied to investigate cadmium-lactate complexation, identifying species such as [Cd(Lactate)]⁺ and [Cd(Lactate)₂]. The isotopic pattern of cadmium provides a distinct signature that aids in the confident identification of cadmium-containing species in the mass spectrum.

X-ray Absorption Spectroscopy

X-ray absorption spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of a specific element in a sample. It is a non-destructive technique that can be applied to samples in various states, including solutions and solids. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom. For cadmium-lactate complexes, the Cd L₃-edge XANES spectrum can reveal whether the cadmium is coordinated to oxygen or nitrogen atoms, as the presence of a peak at approximately 3534.9 eV is prominent for oxygen- or nitrogen-coordinated species. nih.gov

EXAFS provides information about the number, type, and distance of the atoms in the immediate vicinity of the absorbing atom. By analyzing the EXAFS region of the cadmium K-edge or L-edge spectrum, it is possible to determine the Cd-O bond distances and the coordination number of cadmium in its complexes with lactate. Studies on cadmium complexes with other carboxylate ligands have demonstrated the utility of XAS in elucidating the coordination environment of cadmium, showing its preference for binding to oxygen donor atoms. nih.gov

While specific detailed research findings on the application of these advanced techniques to cadmium lactate are not abundant in the literature, the principles and methodologies established for other cadmium-carboxylate complexes provide a clear framework for future investigations into the nature of cadmium-lactate interactions.

Biochemical and Metabolic Interactions of Cadmium with Lactate Pathways

Cadmium's Influence on Glycolytic Flux and Lactate (B86563) Production in Biological Systems

Cadmium exposure has been demonstrated to upregulate the rate of glycolysis, leading to an accumulation of lactate in various biological systems. This metabolic shift is often a compensatory response to cadmium-induced mitochondrial dysfunction, forcing cells to rely more heavily on anaerobic respiration for ATP production.

Research on human neuroblastoma cells (SH-SY5Y) has shown that cadmium administration significantly increases the basal glycolytic rate. nih.gov Even in these cancer cells, which already exhibit hyperactivated glycolysis, cadmium exposure further enhances both glycolytic capacity and reserve. nih.govunimib.it This allows the cells to engage in a higher level of compensatory glycolysis when oxidative phosphorylation is inhibited. nih.gov The increased glycolytic activity corresponds with a rise in glycolytic ATP production, which occurs alongside a decrease in ATP generated by oxidative phosphorylation due to impaired mitochondrial respiration. nih.govunimib.it

Further evidence from other cellular models supports these findings. A study on cadmium-exposed osteoblasts revealed a loss in the electron transport chain, reduced ATP production, and decreased oxygen consumption, all of which correlate with an increase in lactate production, indicating a shift toward anaerobic metabolism. unimib.it Similarly, a metabolomic analysis of neuronal PC-12 cells confirmed an increase in lactic acid content following cadmium exposure, which is interpreted as a reflection of enhanced glycolysis resulting from an inadequate energy supply via oxidative phosphorylation. unimib.it

Cadmium's ability to stimulate glycolysis is mediated, in part, by its influence on key regulatory enzymes in the pathway. Pyruvate (B1213749) Kinase M2 (PKM-2) and Lactate Dehydrogenase A (LDHA) are two crucial enzymes that facilitate the high glycolytic rates observed in rapidly proliferating or metabolically stressed cells. nih.gov In a mouse model of diabetes, cadmium exposure was found to enhance glycolysis, which was associated with changes in the protein levels of PKM-2 and LDHA in the liver. researchgate.net These enzymes work synergistically to promote oncogenic metabolic reprogramming and are pivotal in the initiation and progression of certain cancers by catalyzing the final steps of glycolysis. nih.gov LDHA, in particular, is responsible for the conversion of pyruvate to lactate, a reaction essential for regenerating the NAD+ required to sustain high rates of glycolysis. nih.gov

| Biological Model | Observed Effect | Key Findings | Source |

|---|---|---|---|

| Human SH-SY5Y Neuroblastoma Cells | Increased Glycolysis | Cadmium increased basal glycolytic rate, capacity, and reserve. A shift from mitochondrial ATP production to glycolytic ATP production was observed. | nih.govunimib.it |

| Osteoblasts | Shift to Anaerobic Metabolism | Cadmium exposure led to reduced oxygen consumption and ATP production, correlating with increased lactate production. | unimib.it |

| Neuronal PC-12 Cells | Lactate Accumulation | Metabolomic studies confirmed an increase in lactic acid content, suggesting enhanced glycolysis. | unimib.it |

| Diabetic Mice Liver | Enhanced Glycolysis | Cadmium exposure altered the protein expression of key glycolytic enzymes PKM-2 and LDHA. | researchgate.net |

Perturbations of Gluconeogenesis and Lactate Utilization by Cadmium

In addition to stimulating lactate production via glycolysis, cadmium actively inhibits the reverse process, gluconeogenesis, which synthesizes glucose from non-carbohydrate precursors like lactate. This dual action exacerbates metabolic disruption by preventing the efficient clearance and reutilization of accumulated lactate.

Studies using isolated human renal proximal tubules have provided direct evidence of cadmium's inhibitory effect on gluconeogenesis. nih.gov Exposure to cadmium chloride was shown to inhibit the entire gluconeogenic pathway. nih.gov A mathematical model of lactate metabolism combined with NMR measurements revealed that cadmium significantly diminished the metabolic flux through key gluconeogenic enzymes. Specifically, flux through Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) was reduced by 42%, and through Glucose-6-Phosphatase (G6Pase) by 52%. nih.gov PEPCK and G6Pase are rate-limiting enzymes in gluconeogenesis, and their inhibition is a critical factor in cadmium-induced disruption of glucose homeostasis. researchgate.netmaxapress.com In contrast, some studies in rats have reported that cadmium treatment increased the activity of all four key gluconeogenic enzymes in both kidney and liver tissues, suggesting that the effects of cadmium on gluconeogenesis may be complex and dependent on the biological model and experimental conditions. nih.gov

The inhibition of gluconeogenesis by cadmium directly impairs the body's ability to clear lactate from circulation. In dose-effect experiments on isolated human renal proximal tubules, cadmium chloride was found to reduce lactate removal in a dose-dependent manner. nih.gov This effect occurred alongside a reduction in glucose production from lactate, confirming that the impaired lactate clearance is linked to the shutdown of the gluconeogenic pathway. nih.gov This cadmium-induced reduction in lactate utilization contributes to its accumulation in tissues and circulation.

| Enzyme/Process | Biological Model | Observed Effect of Cadmium | Source |

|---|---|---|---|

| Phosphoenolpyruvate Carboxykinase (PEPCK) | Human Renal Proximal Tubules | Inhibited flux by 42% | nih.gov |

| Glucose-6-Phosphatase (G6Pase) | Human Renal Proximal Tubules | Inhibited flux by 52% | nih.gov |

| Overall Gluconeogenesis | Human Renal Proximal Tubules | Inhibited | nih.gov |

| Lactate Removal | Human Renal Proximal Tubules | Reduced in a dose-dependent manner | nih.gov |

| Key Gluconeogenic Enzymes | Rat Kidney and Liver | Increased activity | nih.gov |

Modulation of Lactate Dehydrogenase (LDH) Activity and Isoenzyme Profiles by Cadmium

Lactate Dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate. nih.gov It exists as five different isoenzymes (LDH1-5), each a tetramer composed of H ("heart") and M ("muscle") subunits, with distinct tissue distributions and kinetic properties. nih.govaging-us.com Cadmium significantly alters both the total activity and the isoenzyme profile of LDH.

A study on rat liver tissue demonstrated the complex effects of cadmium chloride administration on LDH isoenzymes. nih.govresearchgate.net The total activity of LDH in the liver showed a gradual reduction following cadmium treatment. nih.govresearchgate.net The effects on specific isoenzymes were varied and time-dependent. The LDH4 fraction was reduced, indicating an inhibitory effect. nih.govresearchgate.net The LDH1, LDH3, and LDH5 fractions initially decreased but showed a significant increase later on. nih.govresearchgate.net In stark contrast, the LDH2 fraction displayed an increasing trend, becoming notably elevated after 30 days. nih.govresearchgate.net This sharp rise in the LDH2 fraction suggests it could serve as a potential biomarker for cadmium-induced liver injury. nih.govresearchgate.net These shifts in the isoenzyme pattern can alter the kinetics of the pyruvate-lactate conversion, further influencing the metabolic fate of these key molecules within the cell. aging-us.commdpi.com

Inhibitory Effects of Cadmium on Total LDH Activity

The mechanism underlying this inhibition is believed to involve the interaction of cadmium ions with the sulfhydryl groups of the enzyme, leading to conformational changes and a subsequent loss of catalytic function. researchgate.net This direct enzymatic inhibition contributes to the broader metabolic disturbances observed following cadmium exposure.

Differential Responses of LDH Isoenzymes to Cadmium Exposure

The impact of cadmium on lactate dehydrogenase is not uniform across its different isoenzymes. LDH exists in five major forms (LDH1-5), which are tetramers composed of two different subunits, H (heart) and M (muscle). These isoenzymes exhibit distinct tissue distribution and kinetic properties, reflecting their specific metabolic roles.

Studies have revealed that cadmium exposure elicits differential responses among these isoenzymes. In a study involving rats administered cadmium chloride, a significant reduction in the LDH4 fraction was observed in the liver, indicating a direct inhibitory effect. nih.govresearchgate.netjeb.co.in In contrast, the responses of other isoenzymes were more complex. The LDH1, LDH3, and LDH5 fractions initially showed a decreasing trend in activity, but this was followed by a significant increase over time. nih.govresearchgate.netjeb.co.in The LDH2 fraction, however, displayed a consistent increasing trend after 24 hours, with elevated levels persisting after 30 days. nih.govresearchgate.netjeb.co.in This suggests that while cadmium may directly inhibit some isoenzymes, it can also trigger compensatory mechanisms or cellular stress responses that lead to the increased activity of others. The sharp rise in the LDH2 fraction has been proposed as a potential biomarker for cadmium-induced liver injury. nih.govresearchgate.net

Furthermore, research on testicular tissue in mice has shown that cadmium administration causes a decrease in the activity of LDH-X, a specific isoenzyme found in the testes, highlighting the tissue-specific nature of cadmium's impact on LDH isoenzymes. nih.gov

Table 1: Differential Response of LDH Isoenzymes to Cadmium Chloride in Rat Liver

| LDH Isoenzyme | Initial Response | Later Response (after 24 hours/30 days) |

|---|---|---|

| LDH1 | Decreasing trend | Significant increase |

| LDH2 | - | Increasing trend, elevated after 30 days |

| LDH3 | Decreasing trend | Significant increase |

| LDH4 | Reduction | - |

| LDH5 | Decreasing trend | Significant increase |

Data sourced from studies on rats administered cadmium chloride. nih.govresearchgate.netjeb.co.in

Cellular Bioenergetic Responses to Cadmium Exposure Involving Lactate Metabolism

Shift Towards Anaerobic Metabolism and Increased Lactate Production in Cadmium-Stressed Osteoblasts

Exposure to cadmium induces significant stress on cellular bioenergetics, particularly in bone cells such as osteoblasts. nih.gov Research has shown that cadmium exposure can lead to a metabolic shift towards anaerobic glycolysis. unimib.it In cadmium-stressed osteoblasts, a notable loss in the electron transport chain, accompanied by reduced ATP production and decreased oxygen consumption, has been observed. nih.govunimib.it This impairment of aerobic respiration necessitates a compensatory increase in anaerobic metabolism to meet the cell's energy demands.

Interference with Mitochondrial Respiration and its Consequence on Lactate Production

Cadmium is a known mitochondrial toxicant that directly interferes with the process of oxidative phosphorylation. researchgate.netnih.gov It has been shown to inhibit the activity of various complexes within the electron transport chain, particularly complex II (succinate dehydrogenase) and complex III (cytochrome bc1 complex). nih.gov This inhibition disrupts the flow of electrons, leading to a decrease in the efficiency of ATP synthesis through aerobic respiration. nih.govunimib.it

The impairment of mitochondrial function by cadmium has a direct impact on lactate metabolism. To compensate for the reduced ATP production from oxidative phosphorylation, cells upregulate glycolysis. tandfonline.com This increased glycolytic flux results in a higher rate of pyruvate production, which is then predominantly converted to lactate, especially when the capacity of the mitochondria to utilize pyruvate is compromised. unimib.ittandfonline.com This compensatory increase in lactate production has been observed in various cell types, including human peripheral blood monocytes, following cadmium exposure. tandfonline.com

Tissue-Specific Metabolic Dysregulation Induced by Cadmium with Implications for Lactate

Hepatic Metabolic Perturbations and Lactate Accumulation in Animal Models

The liver is a primary target for cadmium-induced toxicity, and exposure to this heavy metal can lead to significant metabolic dysregulation. nih.govmdpi.com In animal models, cadmium administration has been shown to cause liver damage, as evidenced by increased serum levels of liver enzymes, including lactate dehydrogenase (LDH). nih.gov

Renal Proximal Tubule Metabolism: Inhibition of Lactate Gluconeogenesis

The renal proximal tubule is a primary target for cadmium-induced toxicity. One of the significant metabolic disruptions observed in this tissue is the inhibition of lactate gluconeogenesis, the process of generating glucose from non-carbohydrate substrates like lactate.

Studies on isolated human renal proximal tubules have demonstrated that exposure to cadmium chloride (CdCl2) leads to a dose-dependent reduction in both lactate removal and glucose production. researchgate.net A detailed metabolic analysis using 13C NMR has revealed that cadmium significantly inhibits the flux through several key enzymes in the gluconeogenic pathway. researchgate.net Specifically, at a concentration of 100 μM, CdCl2 was found to diminish the fluxes through lactate dehydrogenase by 19%, alanine (B10760859) aminotransferase by 28%, pyruvate carboxylase by 28%, phosphoenolpyruvate carboxykinase by 42%, and glucose-6-phosphatase by 52%. researchgate.net

Impact on Metabolic Capacities in Other Organs and Organisms (e.g., aquatic organisms, lung, neuronal cells)

The disruptive effects of cadmium on lactate metabolism are not confined to the renal system. Various other organs and organisms exhibit significant metabolic alterations upon cadmium exposure, often characterized by a shift towards anaerobic metabolism and increased lactate production.

Aquatic Organisms:

In fish, exposure to cadmium has been shown to alter carbohydrate metabolism significantly. Studies on carp (B13450389) (Cyprinus carpio) have demonstrated that both lethal and sub-lethal concentrations of cadmium chloride lead to a significant increase in the activity of lactate dehydrogenase (LDH), a key enzyme in the conversion of pyruvate to lactate, in the gills, kidney, and liver. nih.gov This elevation in LDH activity suggests an increased reliance on anaerobic glycolysis for energy production in response to cadmium-induced stress. The increase in LDH activity was observed to be time-dependent, with greater increases noted with longer exposure periods. nih.gov

Lung:

In the lungs, cadmium exposure has been linked to a metabolic reprogramming of lung macrophages towards glycolysis. escholarship.orgnih.gov Research has shown that cadmium-exposed macrophages exhibit an enhanced extracellular acidification rate (ECAR), a measure of glycolytic function, and increased lactate excretion. escholarship.orgnih.gov This metabolic shift is associated with the persistence of classically activated (pro-inflammatory) macrophages, which can exacerbate lung injury. escholarship.orgnih.gov The increased glycolytic flux provides the necessary energy for the sustained pro-inflammatory functions of these macrophages.

Neuronal Cells:

Neuronal cells also experience a significant metabolic shift towards glycolysis upon cadmium exposure. Studies on human neuroblastoma cells (SH-SY5Y) have revealed that cadmium treatment increases the basal glycolytic rate. nih.govresearchgate.net This is accompanied by an increase in glycolytic capacity and reserve, allowing the cells to compensate for impaired mitochondrial respiration. nih.govresearchgate.net The enhanced glycolysis leads to a greater production of ATP from this pathway, paralleled by a decrease in ATP production from oxidative phosphorylation. nih.govresearchgate.net Furthermore, in cultured oligodendrocytes, a type of glial cell in the central nervous system, cadmium exposure has been shown to increase the leakage of lactate dehydrogenase (LDH), indicating cellular damage and a potential shift in lactate metabolism. nih.gov This shift towards anaerobic metabolism in neuronal cells is a consequence of cadmium-induced mitochondrial damage and contributes to its neurotoxic effects. nih.gov

Microbiological Interventions and Bioremediation Strategies Involving Lactic Acid Bacteria and Cadmium

Cadmium Biosorption and Bioremediation by Lactic Acid Bacteria (LAB)

Biosorption is a process where substances, such as heavy metal ions, are bound to the surface of a biological material. LAB, a group of bacteria generally regarded as safe (GRAS) and commonly found in fermented foods, have demonstrated a significant capacity for binding cadmium ions from solutions. This interaction is primarily a rapid, metabolism-independent process involving the bacterial cell surface. nih.govresearchgate.net

The ability to tolerate and adsorb cadmium varies significantly among different species and strains of Lactic Acid Bacteria. researchgate.net Consequently, extensive screening studies have been conducted to identify strains with the highest potential for bioremediation. fao.orgmdpi.com Researchers typically assess strains for their minimum inhibitory concentration (MIC) of cadmium and their percentage removal efficiency from contaminated media. researchgate.net

Several strains have been identified as particularly effective. Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) CCFM8610, for instance, has been repeatedly highlighted for its superior cadmium binding ability and tolerance compared to other tested strains. fao.orgrsc.org In both its living and dead forms, L. plantarum CCFM8610 demonstrated high biosorption levels, removing up to 77% of cadmium from a solution. nih.gov Other notable strains identified through screening include Lactobacillus helveticus KD-3, which showed a cadmium removal rate of 37.54%, and various Lactobacillus kefir strains that can tolerate and remove cadmium cations. mdpi.comresearchgate.netresearchgate.net The identification of these robust strains is a critical first step in developing effective bioremediation applications. fao.org

| LAB Strain | Cadmium Removal Rate (%) | Reference |

|---|---|---|

| Lactiplantibacillus plantarum CCFM8610 (living) | 77% | nih.gov |

| Lactiplantibacillus plantarum CCFM8610 (dead) | 73% | nih.gov |

| Lactobacillus helveticus KD-3 | 37.54 ± 0.85% | mdpi.comresearchgate.net |

| Lacticaseibacillus rhamnosus 7469 | 71.13 ± 0.97% (Chromium) | mdpi.comresearchgate.net |

| Limosilactobacillus fermentum B27 | 69.41 ± 0.19% (Lead) | mdpi.comresearchgate.net |

The primary mechanism for cadmium removal by LAB is biosorption, where cadmium ions are sequestered on the bacterial cell surface. nih.govarfjournals.com This process is largely metabolism-independent and relies on the physicochemical properties of the cell wall. nih.gov Electron microscopy combined with energy-dispersive X-ray analysis has confirmed that the majority of cadmium is bound to the cell surface rather than accumulated intracellularly. rsc.org

The bacterial cell wall is rich in various functional groups that act as binding sites for metal cations. Key among these are the carboxyl (-COOH) groups from peptidoglycan and teichoic acids, and amino (-NH₂) groups from proteins. rsc.orgresearchgate.net These groups are negatively charged at physiological pH, leading to strong electrostatic attraction with the positively charged Cd²⁺ ions. researchgate.net Chemical modification studies that block these functional groups have confirmed their critical role in the binding process. researchgate.net The interaction involves mechanisms such as ion exchange, complexation, and chelation. nih.govnih.govmdpi.com In some strains, surface-layer (S-layer) proteins also contribute to the structural trapping of cadmium ions. nih.gov

To understand and optimize the conditions for cadmium removal, researchers analyze the process using kinetic and isotherm models. The adsorption process is typically rapid and efficient. rsc.org

Adsorption Kinetics: The pseudo-second-order kinetic model has been found to accurately describe the cadmium biosorption process for various LAB strains, with high coefficients of determination (R² > 0.99). rsc.orgnih.govnih.govresearchgate.net This model suggests that the rate-limiting step is chemisorption, a process involving valence forces through the sharing or exchange of electrons between the bacterial surface and the cadmium ions. nih.govresearchgate.net

Adsorption Isotherms: Isotherm models are used to describe the equilibrium relationship between the concentration of cadmium in the solution and the amount adsorbed onto the bacterial cells. The Langmuir and Freundlich models are most commonly applied. nih.govnih.govcivilenvironjournal.com

The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical binding sites. nih.govnih.gov

The Freundlich model is an empirical model that describes multilayer adsorption onto a heterogeneous surface. nih.govresearchgate.net

In many studies, the experimental data fit well with both models, indicating a complex adsorption process. researchgate.net For example, the biosorption of cadmium by L. plantarum CCFM8610 was effectively described by a Langmuir–Freundlich dual isotherm model (R² = 0.99), suggesting that both types of adsorption mechanisms may be involved. rsc.org

| Study/Strain | Kinetic Model | Isotherm Model | Coefficient of Determination (R²) | Reference |

|---|---|---|---|---|

| L. plantarum CCFM8610 | Pseudo second-order | Langmuir–Freundlich | 0.99 | rsc.org |

| EPS from L. fermentum | Pseudo second-order | Freundlich | 0.99 (kinetic), 0.958 (isotherm) | nih.gov |

| Bacillus sp. B19 | Pseudo second-order | Langmuir | >0.99 (kinetic) | researchgate.net |

Application of LAB for Cadmium Removal from Contaminated Matrices in Controlled Environments

The proven ability of LAB to bind cadmium in laboratory settings has led to research into their practical application for decontaminating food and beverages.

The application of LAB for cadmium detoxification in food matrices, particularly fruit and vegetable juices, has shown promising results. These products can sometimes contain cadmium due to its uptake from contaminated soil and water.

A study using L. plantarum CCFM8610 found that a simple 2-hour incubation followed by centrifugation could remove between 67% and 82% of cadmium from nine different types of fruit and vegetable juices. rsc.orgresearchgate.net Even more, long-term fermentation (36 hours) with the same strain resulted in a significant reduction of cadmium levels, ranging from 56% to 81%. rsc.org Similarly, Lactobacillus fermentum L19 demonstrated a high cadmium removal rate in tomato juice (97.67%) and apple juice (55.33%). researchgate.net These findings suggest that using selected LAB strains as starter cultures for fermentation or as a direct treatment could be a viable and natural strategy to reduce cadmium contamination in food products, enhancing their safety for consumption. researchgate.netnih.gov

| LAB Strain | Food Product | Treatment | Cadmium Removal Rate (%) | Reference |

|---|---|---|---|---|

| L. plantarum CCFM8610 | 9 types of fruit/vegetable juices | 2-hour incubation | 67 - 82% | rsc.orgresearchgate.net |

| L. plantarum CCFM8610 | Various juices | 36-hour fermentation | 56 - 81% | rsc.org |

| L. fermentum L19 | Tomato Juice | Incubation | 97.67% | researchgate.net |

| L. fermentum L19 | Apple Juice | Incubation | 55.33% | researchgate.net |

| L. fermentum L19 | Grape Juice | Incubation | 43.67% | researchgate.net |

| L. fermentum L19 | Carrot Juice | Incubation | 33.50% | researchgate.net |

| L. fermentum L19 | Cucumber Juice | Incubation | 31.00% | researchgate.net |

Microbial Physiology and Cadmium Tolerance in the Context of Lactate (B86563) Metabolism

The interaction between microbial physiology, particularly lactate metabolism, and cadmium tolerance is a critical area of research. Specific metabolic pathways in certain bacteria exhibit a notable resilience to the toxic effects of cadmium, while other microbial components play a direct role in sequestering this heavy metal, thereby reducing its bioavailability and toxicity.

Intrinsic Cadmium-Insensitivity of L-Lactate Oxidizing Systems in Specific Bacterial Species (e.g., Staphylococcus aureus)

Research has revealed a remarkable intrinsic insensitivity to cadmium in the L-lactate oxidizing system of Staphylococcus aureus. nih.govoup.com In cadmium-sensitive strains of S. aureus, the accumulation of cadmium is facilitated via the Mn2+ transport system, which is energized by the membrane potential generated through L-lactate oxidation. nih.gov Despite the intracellular accumulation of cadmium ions (Cd2+), this process does not lead to the inhibition of cellular respiration. nih.govoup.com

Consequently, the generation of the electrochemical proton gradient, which is crucial for various cellular functions, continues unimpeded. nih.gov Processes that are dependent on this gradient, such as ATP synthesis and the transport of amino acids like glutamate, proceed normally even in the presence of cytoplasmic cadmium. nih.govoup.com This intrinsic insensitivity suggests a specific mechanism within the L-lactate oxidizing respiratory chain of S. aureus that is not susceptible to the typical inhibitory effects of cadmium, distinguishing it from other metabolic pathways that are more vulnerable to heavy metal toxicity. nih.gov Cadmium resistance in S. aureus can also be mediated by efflux mechanisms, such as P-type ATPase transport systems, which actively pump the metal out of the cell. mdpi.com

Role of Microbial Exopolysaccharides in Cadmium Sequestration

Exopolysaccharides (EPS) are high-molecular-weight biopolymers secreted by various microorganisms, including Lactic Acid Bacteria (LAB). These compounds play a crucial role in protecting bacterial cells from environmental stressors and are significantly involved in the sequestration of heavy metals like cadmium. nih.govresearchgate.net The anionic nature of EPS allows for the effective binding of positively charged cadmium ions. nih.gov

The cell walls of LAB, which contain components like peptidoglycan, teichoic acids, and phospholipids, present numerous anionic functional groups that can bind to heavy metals. arfjournals.com However, EPS provides an additional, external layer of defense. The biosorption of cadmium onto EPS is a passive process where metal cations bind to negative charges from acidic functional groups within the polysaccharide structure. researchgate.net

Studies have demonstrated the cadmium-binding capabilities of EPS from various LAB strains. For instance, EPS produced by Lactiplantibillus plantarum BGAN8 has shown a high capacity for binding cadmium and protecting intestinal epithelial cells from cadmium-induced toxicity. nih.govbg.ac.rs Similarly, EPS from Lactobacillus fermentum has been identified as having significant potential for removing cadmium from aqueous solutions. nih.govtums.ac.ir The efficiency of this sequestration is influenced by factors such as pH, temperature, and the concentration of both the EPS and the metal ions. tums.ac.ir This ability of microbial EPS to chelate cadmium is a key mechanism in bioremediation strategies. nih.gov

Table 1: Cadmium Adsorption Capabilities of Select Lactic Acid Bacteria and their Exopolysaccharides

| Bacterial Strain/Component | Metal Ion | Adsorption/Removal Efficiency | Reference |

|---|---|---|---|

| Lactiplantibillus plantarum BGAN8 | Cd | High binding capacity demonstrated | nih.gov |

| Lactobacillus fermentum 6b EPS | Cd | 55.8% efficiency at 80 min contact time | nih.gov |

| Bacillus sp. Z23 and Z39 | Cd | >90% removal rate | mdpi.com |

| Lactobacillus helveticus KD-3 | Cd²⁺ | 37.54% removal rate | mdpi.com |

Pre-clinical Investigations of LAB for Mitigation of Cadmium Bioaccumulation in Animal Models

Pre-clinical studies using animal models have provided substantial evidence for the potential of Lactic Acid Bacteria (LAB) to mitigate the bioaccumulation of cadmium. These investigations highlight the ability of specific probiotic strains to reduce cadmium absorption in the gastrointestinal tract and lower its concentration in vital organs.

In a study involving mice, the administration of Lactobacillus plantarum CCFM8610 was shown to effectively decrease the intestinal absorption of cadmium. nih.gov This resulted in reduced cadmium accumulation in the liver and kidneys and an increase in the fecal excretion of the metal. nih.govasm.org The protective effects were observed with both living and dead CCFM8610 cells, suggesting that the binding of cadmium to the bacterial cell surface is a primary mechanism of action. nih.govnih.gov Beyond simple sequestration, this strain also helped to alleviate oxidative stress and ameliorate histopathological damage in the liver and kidneys caused by acute cadmium exposure. nih.gov

Further research has shown that oral administration of probiotics like L. plantarum can protect the intestinal barrier from cadmium-induced damage. asm.orgsciencedaily.comsott.net Cadmium is known to induce inflammation, disrupt the tight junctions between intestinal cells, and increase intestinal permeability, which facilitates its absorption into the bloodstream. sciencedaily.comsott.net Probiotic treatment was found to reverse these effects, thereby inhibiting cadmium absorption. asm.orgsciencedaily.com

Another study in rats demonstrated that diets supplemented with Streptococcus thermophilus or Lactobacillus bulgaricus could counteract the toxic effects of a diet contaminated with a mixture of lead and cadmium. cabidigitallibrary.org The LAB supplementation led to significant improvements in liver and kidney function, as well as blood hemoglobin levels, indicating a protective action against heavy metal toxicity. cabidigitallibrary.org These findings underscore the potential of LAB as a dietary strategy to reduce the health risks associated with oral cadmium exposure. nih.gov

Table 2: Summary of Pre-clinical Findings on LAB and Cadmium Mitigation

| Animal Model | LAB Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Mice | Lactobacillus plantarum CCFM8610 | Decreased intestinal Cd absorption; Reduced Cd levels in liver and kidney; Increased fecal Cd excretion; Alleviated oxidative stress. | nih.govasm.org |

| Mice | Lactobacillus plantarum | Reduced intestinal inflammation; Reversed disruption of tight junctions; Reduced intestinal permeability. | sciencedaily.comsott.net |

| Rats | Streptococcus thermophilus, Lactobacillus bulgaricus | Improved liver and kidney function; Improved blood hemoglobin levels against Cd and lead toxicity. | cabidigitallibrary.org |

Future Directions and Advanced Research Perspectives on Cadmium Lactate

The intersection of heavy metal toxicology and metabolic pathways presents a complex and critical area of scientific inquiry. Cadmium, a pervasive environmental contaminant, and lactate (B86563), a key metabolic product, can interact in ways that have significant implications for biological systems. Understanding the nuances of cadmium lactate chemistry is paramount for developing effective strategies in environmental remediation and clinical diagnostics. This article explores future research directions and advanced perspectives poised to unravel the complexities of this compound's role in metabolic and environmental contexts.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structure of cadmium lactate?

this compound can be characterized using a combination of spectroscopic and crystallographic methods:

- X-ray diffraction (XRD) to confirm crystallinity and phase purity.

- Fourier-transform infrared spectroscopy (FTIR) to identify lactate functional groups (C-O, O-H stretches).

- Atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) for precise cadmium quantification .

- Validation via spike recovery tests ensures accuracy, as outlined in quality assurance protocols for cadmium determination .

Q. What stoichiometric and environmental controls are critical during this compound synthesis?

- Maintain a 1:2 molar ratio of Cd²⁺ to lactate ions to avoid byproducts (e.g., cadmium hydroxide).

- Control pH (5–7) using buffered solutions to prevent Cd²⁺ hydrolysis.

- Conduct reactions under inert atmospheres (e.g., N₂) to minimize oxidation, as demonstrated in analogous cadmium oxalate syntheses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cadmium recovery rates during decomposition of this compound using different leaching agents?

Conflicting extraction efficiencies (e.g., oxygen-pressure vs. Fe³⁺-catalyzed leaching) require systematic evaluation:

- Kinetic studies : Compare leaching rates under varying pressures (e.g., 100–400 psig O₂) and temperatures. Oxygen-pressure leaching improves Cd²⁺ extraction but is less effective than Fe³⁺/H₂O₂ systems due to sulfide phase refractoriness .

- Catalyst optimization : Add soluble iron salts (e.g., Fe₂(SO₄)₃) to enhance oxidation kinetics, as shown in PV scrap leaching .

- Data normalization : Express results as % extraction relative to theoretical yield, accounting for residual sulfide phases.

Q. What experimental strategies optimize this compound’s catalytic role in redox reactions?

- Design of Experiments (DoE) : Vary catalyst loading (0.1–5 mol%), solvent polarity (aqueous vs. organic), and temperature.

- Kinetic monitoring : Use techniques like GC-MS or HPLC to track reaction progress and identify intermediates.

- Redox tuning : Leverage Cd²⁺/Cd⁰ redox pairs, informed by iron-catalyzed leaching mechanisms .

Q. How do researchers mitigate matrix interference when quantifying cadmium in lactate-rich biological systems?

- Separation techniques : Employ ion-exchange chromatography to isolate Cd²⁺ from lactate ions.

- Masking agents : Add EDTA to chelate Cd²⁺, preventing lactate-induced spectral interference in AAS .

- Standard addition calibration : Validate results using spiked samples, as recommended in clinical cadmium analysis .

Methodological Considerations for Data Analysis

- Reproducibility : Document reaction conditions (pressure, pH, catalysts) in detail, following lab report guidelines for repeatability .

- Contradiction resolution : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers, referencing leaching studies with conflicting Cd recovery rates .

- Data presentation : Tabulate results (e.g., leaching efficiency vs. oxygen pressure) akin to Figure 8 in , ensuring clarity in captions and units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.